Technical Guide: The Core Function of the odr-1 Gene in Caenorhabditis elegans
Technical Guide: The Core Function of the odr-1 Gene in Caenorhabditis elegans
Executive Summary
The odr-1 gene in Caenorhabditis elegans is a critical component of the nematode's sensory transduction machinery. It encodes a receptor-type guanylyl cyclase, ODR-1, which functions as a central signaling molecule in several chemosensory and photosensory neurons. Primarily known for its essential role in the AWC olfactory neurons, ODR-1 is indispensable for detecting a wide range of volatile attractants. Its function extends to the AWB neurons for mediating avoidance behaviors, ASI neurons for pheromone response, and ASJ neurons for phototransduction. By catalyzing the production of the second messenger cyclic guanosine monophosphate (cGMP), ODR-1 modulates neuronal activity in response to environmental cues, thereby influencing complex behaviors such as odor discrimination and adaptation. This guide provides a comprehensive overview of the odr-1 gene, its protein product, associated signaling pathways, quantitative behavioral data, and detailed experimental protocols relevant to its study.
The ODR-1 Gene and Protein
The odr-1 gene, located on chromosome X, encodes a receptor-type guanylyl cyclase.[1][2] The ODR-1 protein is a transmembrane enzyme that converts Guanosine-5'-triphosphate (GTP) into the second messenger 3',5'-cyclic GMP (cGMP).[3] Its structure includes an extracellular domain, a transmembrane domain, and an intracellular guanylyl cyclase catalytic domain.[4] ODR-1 is a key signaling component that acts downstream of G-protein coupled receptors (GPCRs) in sensory neurons.[4]
Expression Profile: odr-1 is expressed in several amphid sensory neurons, including:
-
AWC: A pair of olfactory neurons responsible for attraction to many volatile odorants.[4][5]
-
AWB: A pair of olfactory neurons that mediate avoidance of volatile repellents.[1][3]
-
ASI: A pair of sensory neurons implicated in pheromone response.[6]
-
ASJ: A pair of photosensory neurons where ODR-1 is involved in phototransduction.[3]
ODR-1 Signaling Pathway
In the AWC olfactory neurons, ODR-1 is a central component of the chemosensory signal transduction cascade. The process begins when a volatile odorant binds to a specific GPCR on the AWC cilia. This event is believed to trigger a G-protein cascade that ultimately activates the ODR-1 guanylyl cyclase. ODR-1 then catalyzes the conversion of GTP to cGMP.[3][4] The resulting change in intracellular cGMP concentration modulates the activity of downstream effectors, such as cyclic nucleotide-gated channels, leading to either depolarization or hyperpolarization of the neuron and a corresponding behavioral response. Overexpression of ODR-1 disrupts olfactory discrimination, likely by causing an overproduction of the shared second messenger cGMP.[4]
Core Functions and Behavioral Roles
The primary function of odr-1 is to mediate sensory responses in the neurons where it is expressed. Its roles are diverse, ranging from olfaction to pheromone detection.
-
Olfaction (AWC & AWB): odr-1 is essential for chemotaxis towards all AWC-sensed volatile attractants, such as benzaldehyde, butanone, and isoamyl alcohol.[2][4] Loss-of-function mutations in odr-1 lead to a defective chemotaxis phenotype for these odorants. In AWB neurons, it regulates avoidance responses to volatile repellents.[3]
-
Pheromone Response (AWB & ASI): ODR-1 function in AWB neurons is required to process the sexual identity of pheromone blends.[7][8] Specifically, it is necessary for the response to the pheromone ascaroside ascr#3, which counteracts the effects of ascr#10.[7][8] The gene is also expressed in ASI neurons, which are required for the ascr#10 response.[6][7]
-
Modulation of Nociception: ODR-1 acts non-cell-autonomously to regulate the sensitivity of ASH nociceptive (pain-sensing) neurons. cGMP generated in ODR-1-expressing neurons is thought to travel through a gap junction network to dampen ASH sensitivity and reduce aversive behaviors.[1][6]
-
Odor Adaptation: The process of adapting to a persistent odor stimulus involves the downregulation of odr-1. This is mediated by an endogenous nuclear RNAi pathway where siRNAs targeting odr-1 are loaded into the Argonaute protein NRDE-3 in AWC neurons.[1]
Quantitative Data
The function of odr-1 is most commonly quantified using chemotaxis assays, where a Chemotaxis Index (CI) is calculated. The CI ranges from +1.0 (perfect attraction) to -1.0 (perfect repulsion), with 0 indicating no preference.
| Strain | Odorant (Neuron) | Dilution | Chemotaxis Index (CI) | Phenotype | Reference |
| Wild Type (N2) | Isoamyl Alcohol (AWC) | 1:100 | ~0.8 - 0.9 | Strong Attraction | [9] |
| odr-1(n1936) | Isoamyl Alcohol (AWC) | 1:100 | ~0.1 | Defective Attraction | [2] |
| Wild Type (N2) | Benzaldehyde (AWC) | 1:200 | High | Strong Attraction | [2] |
| odr-1(n1936) | Benzaldehyde (AWC) | 1:200 | Low/None | Defective Attraction | [2] |
| Wild Type (N2) | 2-Butanone (AWC) | 1:1000 | High | Strong Attraction | [2] |
| odr-1(n1936) | 2-Butanone (AWC) | 1:1000 | Low/None | Defective Attraction | [2] |
| Wild Type (N2) | Diacetyl (AWA) | 1:1000 | ~0.8 | Strong Attraction | [9] |
| odr-1(n1936) | Diacetyl (AWA) | Not Applicable | Not Applicable | Not an AWC-sensed odorant | [9] |
Note: Chemotaxis Index values can vary between experiments. The table presents representative data to illustrate the phenotype.
Key Experimental Protocols
Chemotaxis Assay
This protocol is a standard method for quantifying the behavioral response of C. elegans to volatile chemicals.[10][11]
1. Plate Preparation:
-
Prepare 10 cm Petri dishes with Nematode Growth Medium (NGM) agar.
-
Allow plates to dry for 2-3 days at room temperature.
-
On the day of the assay, draw four quadrants on the bottom of the plate. Mark two opposite quadrants as "Test" (T) and the other two as "Control" (C). Mark a 0.5 cm radius circle at the origin.[11]
2. Worm Preparation:
-
Use age-synchronized populations of worms (e.g., young adults). Synchronization can be achieved by bleach-fixing adults to isolate eggs, which then hatch into a synchronized L1 population.[12]
-
Wash worms off their culture plates using M9 buffer.
-
Pellet the worms by gentle centrifugation and remove the supernatant to wash away bacteria. Repeat 2-3 times.
-
Resuspend the final worm pellet in a small volume of M9 buffer.
3. Assay Execution:
-
Pipette approximately 100-200 washed worms onto the origin of the prepared assay plate.
-
Immediately, place a 1-2 µL drop of the test odorant (diluted in a solvent like ethanol) onto the "Test" quadrants.
-
Place a 1-2 µL drop of the solvent alone onto the "Control" quadrants.
-
To immobilize worms as they arrive, the odorant and control drops should also contain an anesthetic like 1 M sodium azide (NaN₃).[10]
-
Place the lid on the plate and leave it undisturbed at room temperature for a set period, typically 60 minutes.[11]
4. Data Analysis:
-
After the incubation period, count the number of worms in each of the four quadrants. Ignore any worms that remain within the origin circle.
-
Calculate the Chemotaxis Index (CI) using the formula: CI = (Number of worms at Test) - (Number of worms at Control) / (Total number of worms on the plate) [13]
References
- 1. odr-1 guanylate cyclase [Caenorhabditis elegans] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Gene: odr-1, Species: Caenorhabditis elegans - Caenorhabditis Genetics Center (CGC) - College of Biological Sciences [cgc.umn.edu]
- 3. uniprot.org [uniprot.org]
- 4. Olfaction and odor discrimination are mediated by the C. elegans guanylyl cyclase ODR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Odors to Behaviors in Caenorhabditis elegans - The Neurobiology of Olfaction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ODR-1 acts in AWB neurons to determine the sexual identity of C. elegans pheromone blends | microPublication [micropublication.org]
- 8. ODR-1 acts in AWB neurons to determine the sexual identity of C. elegans pheromone blends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oxi-1 is required for chemotaxis to odorants sensed by AWA but not AWC neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C. elegans Chemotaxis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: C. elegans Chemotaxis Assay [jove.com]
- 12. Methods for investigating cell division mechanisms in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
